

# Physicochemical properties of "N-(2-bromoethyl)methanesulfonamide"

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## Compound of Interest

Compound Name: N-(2-bromoethyl)methanesulfonamide

Cat. No.: B1606708

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## An In-depth Technical Guide to N-(2-bromoethyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-(2-bromoethyl)methanesulfonamide** is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive bromoethyl group and a methanesulfonamide moiety, a well-established pharmacophore. This unique combination makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the bromine atom provides a convenient site for nucleophilic substitution, allowing for the introduction of diverse functional groups, while the sulfonamide group is known to interact with various biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **N-(2-bromoethyl)methanesulfonamide**.

### Physicochemical Properties

A clear understanding of the physicochemical properties of **N-(2-bromoethyl)methanesulfonamide** is fundamental for its application in research and

development. These properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	63132-74-1	[1][2]
Molecular Formula	C <sub>3</sub> H <sub>8</sub> BrNO <sub>2</sub> S	[2][3]
Molecular Weight	202.07 g/mol	[1][2]
IUPAC Name	N-(2-bromoethyl)methanesulfonamide	[3]
Melting Point	47-49 °C	
Boiling Point	263.1 ± 42.0 °C (Predicted)	
SMILES	CS(=O)(=O)NCCBr	[3]
InChI Key	BXVCFLARGCBLEP-UHFFFAOYSA-N	[1][3]

## Synthesis and Experimental Protocols

The synthesis of **N-(2-bromoethyl)methanesulfonamide** can be achieved through several documented laboratory procedures. The core of these methods involves the formation of a sulfonamide bond. Two common synthetic routes are detailed below.[1]

### Method 1: From 2-Bromoethylamine Hydrobromide and Methanesulfonyl Chloride

This approach involves the reaction of 2-bromoethylamine hydrobromide with methanesulfonyl chloride in the presence of a base, such as pyridine.[1]

Protocol:

- Dissolve 2-bromoethylamine hydrobromide in pyridine.
- Cool the solution to a temperature between 0 and 5 °C.

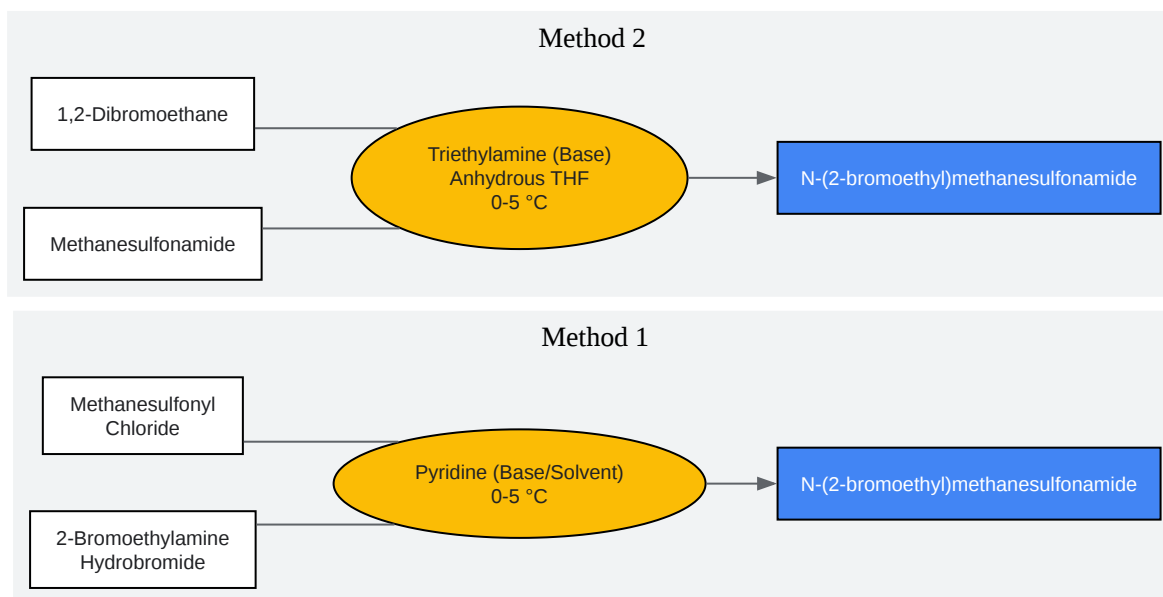
- Add methanesulfonyl chloride dropwise to the stirred solution. Pyridine acts as both the solvent and to neutralize the hydrogen chloride byproduct.
- After the addition is complete, continue to stir the reaction mixture for a designated period to ensure the reaction goes to completion.
- Isolate the product through a standard aqueous workup and purification by recrystallization or chromatography.

## Method 2: From Methanesulfonamide and 1,2-Dibromoethane

This alternative method involves the reaction of methanesulfonamide with 1,2-dibromoethane using a non-nucleophilic base in an anhydrous solvent.<sup>[1]</sup>

Protocol:

- To a solution of methanesulfonamide in anhydrous tetrahydrofuran (THF), add triethylamine as a base.
- Cool the mixture to 0–5 °C.
- Add 1,2-dibromoethane to the reaction mixture.
- Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., TLC).
- Upon completion, the product is isolated and purified using standard laboratory techniques.



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Synthesis pathways for **N-(2-bromoethyl)methanesulfonamide**.

## Reactivity and Applications in Drug Development

The synthetic utility of **N-(2-bromoethyl)methanesulfonamide** is primarily derived from its bifunctional nature. The key reactive sites are the electrophilic carbon attached to the bromine and the potentially nucleophilic nitrogen of the sulfonamide.

## Nucleophilic Substitution at the Bromoethyl Moiety

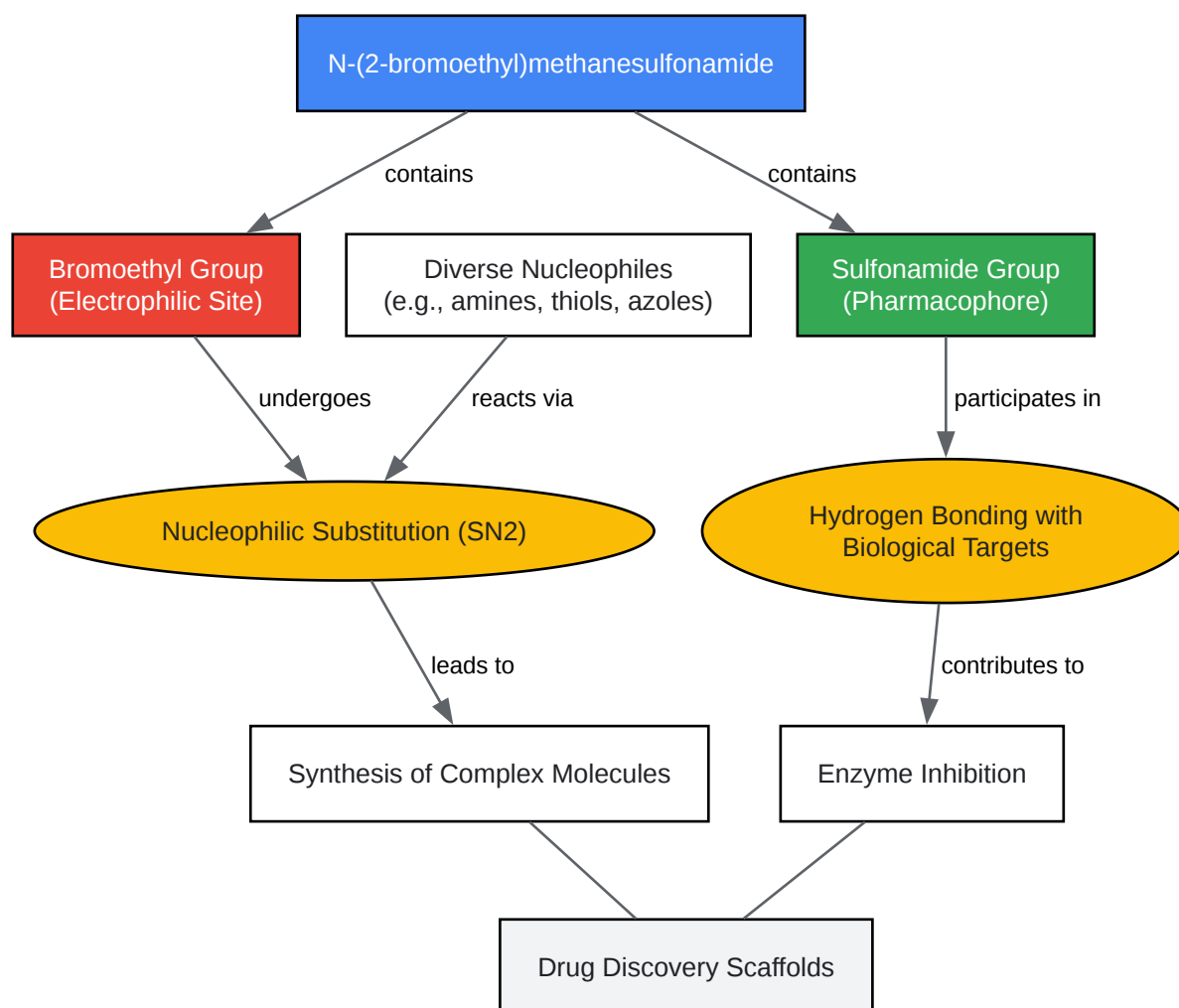
The primary bromoethyl group makes **N-(2-bromoethyl)methanesulfonamide** an excellent substrate for bimolecular nucleophilic substitution (S<sub>N</sub>2) reactions. The bromide ion is a good leaving group, readily displaced by a wide variety of nucleophiles. This reactivity is central to its use as a building block for creating more complex molecules with potential biological activity.<sup>[1]</sup> For instance, it is used in the synthesis of kinase inhibitors by reacting with thiazole intermediates.<sup>[1]</sup>

## The Sulfonamide Pharmacophore

The sulfonamide functional group is a well-established pharmacophore present in numerous therapeutic agents. Its inclusion in molecular frameworks is a common strategy in drug design.

[1] The methanesulfonamide group can participate in hydrogen bonding interactions with biological targets, which is a key consideration in the design of enzyme inhibitors.

The combination of a reactive handle for chemical modification and a known bioactive moiety makes **N-(2-bromoethyl)methanesulfonamide** a valuable scaffold in drug discovery. It allows for the systematic creation of compound libraries for high-throughput screening to identify new therapeutic leads.[1]



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Logical relationships of the functional groups and applications.

## Conclusion

**N-(2-bromoethyl)methanesulfonamide** is a valuable and versatile reagent in the field of organic and medicinal chemistry. Its well-defined physicochemical properties and straightforward synthetic routes make it an accessible building block for a wide range of applications. The dual functionality of a reactive electrophilic site and a biologically relevant pharmacophore positions it as a key scaffold for the development of novel small-molecule therapeutics. This guide provides foundational knowledge for researchers and scientists looking to leverage the unique properties of this compound in their drug discovery and development endeavors.

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## References

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